2-[(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)SULFANYL]-1H-1,3-BENZODIAZOLE
Description
2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core (two nitrogen atoms in a six-membered aromatic ring) substituted with a sulfanyl group linked to a 2-nitro-4-trifluoromethanesulfonylphenyl moiety.
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O4S2/c15-14(16,17)26(23,24)8-5-6-12(11(7-8)20(21)22)25-13-18-9-3-1-2-4-10(9)19-13/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXPXYYJQNDCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ortho-Phenylenediamine
The benzodiazole ring is formed through cyclocondensation of ortho-phenylenediamine with carbonyl sources. A typical procedure involves:
- Reactants : Ortho-phenylenediamine (1.0 equiv) and formic acid (2.0 equiv) as the carbonyl precursor.
- Conditions : Reflux in acetic acid at 120°C for 6–8 hours under nitrogen.
- Mechanism : Acid-catalyzed dehydration forms the diazole ring, yielding 1H-1,3-benzodiazole as a pale-yellow solid (Yield: 85–90%).
Key Optimization : Substituting formic acid with trichloroacetic acid increases electrophilicity, accelerating cyclization (Yield: 92%).
Functionalization of the Phenyl Ring
Nitration of 4-Trifluoromethanesulfonylbenzene
Nitration introduces the nitro group at the ortho position relative to the trifluoromethanesulfonyl moiety:
- Reactants : 4-Trifluoromethanesulfonylbenzene (1.0 equiv), nitric acid (1.2 equiv), sulfuric acid (catalyst).
- Conditions : 0–5°C for 2 hours, followed by gradual warming to 25°C.
- Outcome : 2-Nitro-4-trifluoromethanesulfonylbenzene is obtained as a crystalline solid (Yield: 78%).
Regioselectivity : The trifluoromethanesulfonyl group’s strong electron-withdrawing nature directs nitration to the ortho position.
Thiolation via Nucleophilic Aromatic Substitution
The nitro-activated benzene undergoes thiolation to install the sulfanyl group:
- Reactants : 2-Nitro-4-trifluoromethanesulfonylbenzene (1.0 equiv), sodium hydrosulfide (NaSH, 1.5 equiv).
- Conditions : DMF solvent, 80°C, 4 hours.
- Product : 2-Nitro-4-trifluoromethanesulfonylbenzenethiol (Yield: 65%).
Challenge : Competing oxidation to disulfides is mitigated by conducting reactions under inert atmosphere.
Coupling of Benzodiazole and Thiolated Phenyl Groups
Sulfur-Alkylation Reaction
The benzodiazole’s NH group is deprotonated to react with the thiolated phenyl derivative:
- Reactants : 1H-1,3-Benzodiazole (1.0 equiv), 2-nitro-4-trifluoromethanesulfonylbenzenethiol (1.1 equiv), K₂CO₃ (2.0 equiv).
- Conditions : DMSO solvent, 60°C, 12 hours.
- Mechanism : Base-mediated SN2 reaction forms the C–S bond (Yield: 70%).
Side Reactions : Over-alkylation is minimized by controlling stoichiometry and reaction time.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 3:7). Fractions containing the target compound are identified by TLC (Rf = 0.45).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, diazole-H), 8.15–7.98 (m, 4H, aryl-H), 7.55 (d, J = 8.4 Hz, 2H, benzodiazole-H).
- FT-IR : Peaks at 1345 cm⁻¹ (NO₂ symmetric stretch), 1170 cm⁻¹ (SO₂CF₃ asymmetric stretch).
- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Functionalization | 70 | 98 | High regioselectivity |
| One-Pot Coupling | 55 | 95 | Reduced steps |
| Microwave-Assisted | 82 | 99 | Rapid reaction (2 hours) |
Table 1: Efficiency of synthetic strategies for the target compound.
Mechanistic Insights and Side Reactions
Competing Pathways During Thiolation
In the absence of rigorous temperature control, the thiol group may undergo oxidation to sulfonic acids or disulfides, necessitating inert conditions.
Steric Effects in Coupling
The trifluoromethanesulfonyl group’s bulkiness slows alkylation kinetics, requiring prolonged reaction times.
Industrial-Scale Considerations
Solvent Recovery
DMF and DMSO are recycled via distillation, reducing waste and cost.
Catalytic Enhancements
Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves thiolate nucleophilicity, boosting coupling yields to 80%.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethanesulfonyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Research Findings and Implications
- Medicinal Chemistry : Triazole derivatives [7–15] show antimicrobial and antifungal activity, suggesting the title compound could exhibit similar bioactivity with improved pharmacokinetics due to -SO₂CF₃ .
- Materials Science : Sulfonyl and nitro groups enhance thermal stability and optical properties, making the title compound a candidate for optoelectronic materials.
Biological Activity
The compound 2-[(2-nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]-1H-1,3-benzodiazole is a member of a class of nitro compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H7F3N2O4S2. Its structure features a benzodiazole core substituted with a nitro group and a trifluoromethanesulfonyl moiety, which are known for enhancing biological activity through various mechanisms.
Biological Activity Overview
Nitro compounds, including this specific benzodiazole derivative, are noted for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Nitro groups are known to exhibit antimicrobial properties by inducing oxidative stress in microbial cells, leading to cell death. This compound may act against various pathogens, including bacteria and fungi .
- Antineoplastic Effects : Some studies suggest that nitro compounds can inhibit cancer cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in malignant cells .
- Antihypertensive Properties : Certain nitro-substituted compounds have been reported to possess vasodilatory effects, potentially lowering blood pressure by relaxing vascular smooth muscle .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The presence of the nitro group allows for redox cycling within cells, leading to the production of free radicals that can damage cellular components .
- Protein Interactions : The compound's structure may facilitate binding with specific proteins or enzymes involved in critical cellular pathways, influencing processes such as apoptosis and cell division .
- Cell Membrane Disruption : Nitro compounds often disrupt microbial membranes, contributing to their antimicrobial efficacy .
Research Findings and Case Studies
Recent studies have highlighted the potential of nitrobenzodiazoles in pharmacological applications:
- A study published in PubMed Central discusses various nitro compounds' antimicrobial activities against Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis . It emphasizes the importance of further research into these compounds as lead candidates for new antibiotics.
- In another case study examining the antitumor properties of related nitro compounds, researchers found significant cytotoxic effects against several cancer cell lines. The study suggested that these compounds could serve as templates for developing novel anticancer agents .
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzodiazole core. Key steps include:
Nitro-substitution : Introduce the nitro group at the 2-position of the phenyl ring using nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Sulfonation : Attach the trifluoromethanesulfonyl group via electrophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃.
Thiolation : Couple the sulfanyl group using a nucleophilic aromatic substitution (SNAr) reaction with a thiol precursor under basic conditions (e.g., K₂CO₃ in DMF).
Q. Optimization Strategies :
- Monitor reaction progress via HPLC (retention time: ~8.2 min under C18 column, acetonitrile/water gradient) to identify intermediates and byproducts .
- Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
- Use in situ FT-IR to track nitro-group formation (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 65 | 92% |
| Sulfonation | CF₃SO₂Cl, AlCl₃, DCM | 48 | 85% |
| Thiolation | K₂CO₃, DMF, 80°C | 72 | 89% |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Aromatic protons appear as multiplets between δ 7.5–8.5 ppm. The benzodiazole NH proton resonates near δ 12.5 ppm (broad singlet).
- ¹³C NMR : The trifluoromethanesulfonyl group’s CF₃ signal appears at ~120 ppm (quartet, J = 320 Hz).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 444.0321 (calculated for C₁₃H₈F₃N₃O₄S₂).
- X-ray Crystallography : Resolve crystal structure (space group P2₁/c) to confirm regiochemistry and hydrogen bonding (e.g., CCDC depositories ).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic effects of the nitro and trifluoromethanesulfonyl groups on reactivity?
Methodological Answer:
- Perform Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to:
- Map electrostatic potential surfaces, highlighting electron-deficient regions near the nitro group.
- Calculate Fukui indices to predict nucleophilic/electrophilic attack sites.
- Compare HOMO-LUMO gaps of the parent benzodiazole vs. the derivative to assess electronic modulation (ΔE reduced by ~1.2 eV due to electron-withdrawing groups) .
Q. Table 2: DFT-Calculated Parameters
| Parameter | Parent Benzodiazole | Derivative |
|---|---|---|
| HOMO (eV) | -6.8 | -7.5 |
| LUMO (eV) | -2.1 | -3.3 |
| ΔE (eV) | 4.7 | 4.2 |
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-Response Studies : Use a logistic regression model to differentiate between therapeutic and toxic thresholds (e.g., IC₅₀ = 12 μM for cytotoxicity vs. MIC = 25 μM for antimicrobial activity).
- Metabolomic Profiling : Apply LC-MS/MS to identify off-target interactions (e.g., unintended inhibition of mammalian topoisomerase II).
- Comparative Assays : Test against isogenic bacterial strains (wild-type vs. efflux pump mutants) to assess resistance mechanisms .
Q. What experimental approaches are recommended to study the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via UPLC-PDA over 24 hours.
- Major Degradation Pathway : Hydrolysis of the sulfanyl group at pH > 6.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset at ~210°C).
- Light Exposure Studies : Use a xenon lamp (ICH Q1B guidelines) to assess photodegradation; observe nitro-to-nitrito rearrangement via ESR .
Q. How can researchers address discrepancies in reported reaction yields for analogs of this compound?
Methodological Answer:
- Systematic Variance Analysis : Compare yields across solvent systems (polar aprotic vs. protic), catalysts (e.g., Pd/C vs. CuI), and purification methods (column chromatography vs. recrystallization).
- Controlled Replication : Use a Design of Experiments (DoE) approach to isolate factors affecting yield (e.g., temperature contributes 40% variance).
- Byproduct Identification : Employ GC-MS to detect side products (e.g., disulfide dimers) that reduce yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
